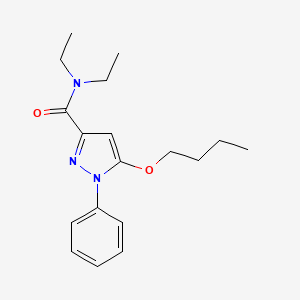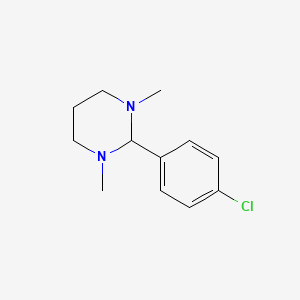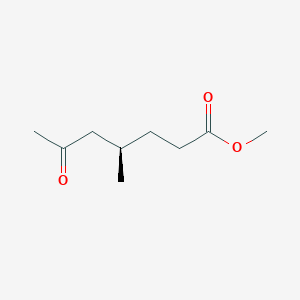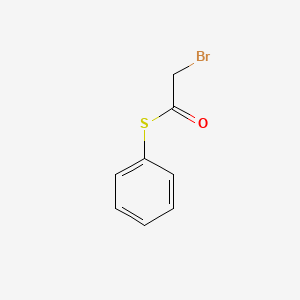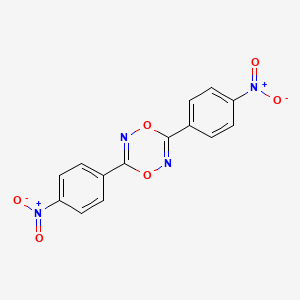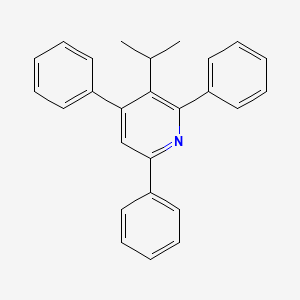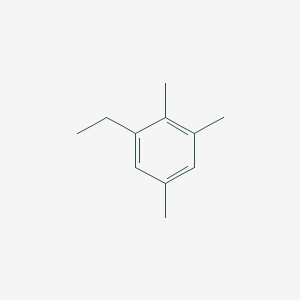
Benzene, 1-ethyl-2,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethyl-2,3,5-trimethyl-: is an aromatic hydrocarbon with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with one ethyl group and three methyl groups at positions 1, 2, 3, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing benzene derivatives involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Transalkylation: Another method involves the transalkylation of xylene over a solid acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-ethyl-2,3,5-trimethyl- typically involves large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Substitution: Benzene, 1-ethyl-2,3,5-trimethyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are typical oxidizing agents.
Major Products Formed:
Nitration: Nitro derivatives of Benzene, 1-ethyl-2,3,5-trimethyl-.
Halogenation: Halogenated derivatives, such as chloro or bromo compounds.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring aromatic building blocks.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals, including dyes, resins, and plastics.
Mecanismo De Acción
The mechanism of action for Benzene, 1-ethyl-2,3,5-trimethyl- in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic substitution reactions . This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which facilitate the substitution process.
Comparación Con Compuestos Similares
Benzene, 1,2,3-trimethyl- (Hemimellitene): This compound has three methyl groups at positions 1, 2, and 3.
Benzene, 1,3,5-trimethyl- (Mesitylene): This compound has three methyl groups at positions 1, 3, and 5.
Benzene, 1-ethyl-3,5-dimethyl-: This compound has one ethyl group and two methyl groups at positions 1, 3, and 5.
Uniqueness: Benzene, 1-ethyl-2,3,5-trimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups can enhance its solubility in organic solvents and affect its boiling and melting points compared to other similar compounds.
Propiedades
Número CAS |
54120-62-6 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
1-ethyl-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3 |
Clave InChI |
GGYNNCOYZVGAPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





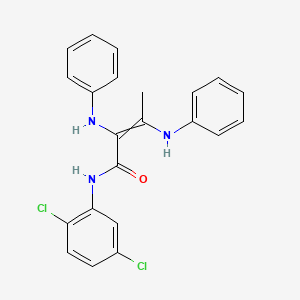
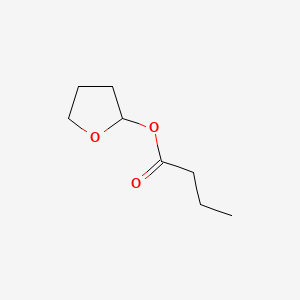
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
